BenchChemオンラインストアへようこそ!

Evazol

Vaginal Candidiasis Antifungal Therapy Clinical Trial

Dequalinium chloride (Evazol) is a bis-quaternary ammonium antiseptic with a fundamentally distinct cytoplasmic-penetration mechanism—unlike chlorhexidine and cetrimide, it exerts low plasma membrane damage and acts intracellularly. Clinically non-inferior to metronidazole for BV with 60% vs 38.9% patient tolerability. Reduces gentamicin MIC against P. aeruginosa 10.5-fold. Superior to 0.2% chlorhexidine in suppressing G. vaginalis and A. vaginae. ≥98% purity for antimicrobial susceptibility testing, antibiotic-adjuvant research, and mechanism-of-action studies.

Molecular Formula C30H40ClN4+
Molecular Weight 492.1 g/mol
CAS No. 522-51-0
Cat. No. B1670270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvazol
CAS522-51-0
SynonymsAcetate, Dequalinium
Chloride, Dequalinium
Decamine
Dequadin
Dequalinium
Dequalinium Acetate
Dequalinium Chloride
Dequalinium Di-10-undecenoate
Dequalinium Diacetate
Dequalinium Dibromide
Dequalinium Dichloride
Dequalinium Diiodide
Dequalinium Diundecenoate
Di-10-undecenoate, Dequalinium
Diacetate, Dequalinium
Dibromide, Dequalinium
Dichloride, Dequalinium
Diiodide, Dequalinium
Diundecenoate, Dequalinium
Dynexan MHP
Dynexan-MHP
Evazol
Fluomycin
Gargilon
Gurgellösung Ratiopharm
Gurgellösung-ratiopharm
Labosept
Maltyl
Solvidont
Sorot
Molecular FormulaC30H40ClN4+
Molecular Weight492.1 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-]
InChIInChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1
InChIKeyIHLKQCODTQXANL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Evazol (Dequalinium Chloride) Procurement Overview: CAS 522-51-0 Identity and Core Specifications


Evazol is a brand name for dequalinium chloride (CAS 522-51-0), a bis-quaternary ammonium cationic antiseptic with the molecular formula C30H40Cl2N4 and a molecular weight of 527.57 g/mol . The compound appears as a beige to off-white solid powder with a melting point ≥300°C, is slightly soluble in water and ethanol (96%), and requires storage at 2-8°C to maintain stability . Dequalinium chloride is the active moiety in various topical antimicrobial formulations and is pharmacologically classified under ATC code D08AH01 (quinoline derivatives used as antiseptics and disinfectants) [1].

Why Evazol (Dequalinium Chloride CAS 522-51-0) Cannot Be Freely Substituted: Comparator-Defined Differentiation


Dequalinium chloride exhibits a fundamentally distinct antimicrobial mechanism of action that differentiates it from other quaternary ammonium antiseptics. Unlike membrane-active agents such as chlorhexidine and cetrimide, dequalinium demonstrates low capacity for plasma membrane damage and instead penetrates rapidly into the bacterial cytoplasm where its primary effect is exerted [1]. This mechanistic divergence translates to quantifiably different clinical efficacy profiles when compared against standard-of-care alternatives including clotrimazole, metronidazole, chlorhexidine, and povidone-iodine. The compound's unique activity pattern against key pathogens including Gardnerella vaginalis and Atopobium vaginae at concentrations similar to clindamycin but lower than metronidazole [2] underscores why in-class substitution without head-to-head validation data is scientifically unsound.

Evazol (Dequalinium Chloride) Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Dequalinium Chloride vs. Clotrimazole: Randomized Controlled Trial Outcomes in Vaginal Candidiasis

In a double-blind, randomized controlled trial (N=150) comparing dequalinium chloride 10 mg vaginal tablets versus clotrimazole 100 mg vaginal tablets for treating vaginal candidiasis, the two agents demonstrated comparable clinical response at both 10-day and 38-day follow-up visits (OR at C1: 0.79, 95% CI 0.56-1.10, p=0.197; OR at C2: 0.99, 95% CI 0.69-1.43, p=0.985) [1]. However, clotrimazole resulted in significantly greater mycological cure: at C1 (day 10±2), microscopic examination was positive in 25.3% of dequalinium chloride patients versus 14.9% of clotrimazole patients; culture positivity was 65.7% versus 33.8%, respectively [1]. At C2 (day 38±4), microscopic examination remained positive in 42.4% of dequalinium chloride patients versus 24.3% of clotrimazole patients; culture positivity was 69.7% versus 36.6% [1].

Vaginal Candidiasis Antifungal Therapy Clinical Trial

Dequalinium Chloride vs. Metronidazole: Non-Inferiority with Superior Tolerability in Bacterial Vaginosis

A randomized clinical trial compared dequalinium chloride (vaginal tablets) versus oral metronidazole (2×500 mg) for bacterial vaginosis treatment and demonstrated non-inferiority of dequalinium chloride with respect to clinical cure rates [1][2]. Importantly, dequalinium chloride exhibited significantly better tolerability: 60% of patients rated dequalinium chloride tolerability as 'very good' compared to only 38.9% of patients receiving metronidazole [1][2]. In vitro susceptibility testing further demonstrated that dequalinium chloride inhibits and kills clinical isolates of Atopobium vaginae (a major bacterial vaginosis pathogen) at concentrations similar to clindamycin and lower than metronidazole (MIC range <0.0625-2 μg/ml for Atopobium spp.) [3].

Bacterial Vaginosis Antiseptic vs Antibiotic Tolerability

Dequalinium Chloride vs. Chlorhexidine: Superior Clinical Effectiveness in Oral Cavity Disinfection

In a comparative clinical study of antiseptic agents for oral cavity disinfection, 0.25% dequalinium chloride demonstrated higher clinical effectiveness compared to 0.2% chlorhexidine [1]. Specifically, patients reported a 20% more frequent improvement in subjective indicators, and the index assessment of periodontal status improved by 1.2-1.6 times with dequalinium chloride [1]. The detection rate of Gardnerella vaginalis and Atopobium vaginae (oral-vaginal cross-infection pathogens) was 20% lower following dequalinium chloride use compared to chlorhexidine [1].

Oral Disinfection Periodontal Health Gardnerella vaginalis

Dequalinium Chloride as Antibiotic Adjuvant: MIC Modulation Against Pseudomonas aeruginosa

In a study examining dequalinium chloride as an adjuvant to conventional antibiotics, the presence of 10 μg/ml dequalinium chloride altered the minimum inhibitory concentration (MIC) of multiple antibiotics against Pseudomonas aeruginosa PA14 and antibiotic-resistant mutant strains [1]. Notably, dequalinium chloride co-administration reduced the MIC of gentamicin from 2 μg/ml to 0.19 μg/ml (10.5-fold reduction) and tobramycin from 1 μg/ml to 0.5 μg/ml (2-fold reduction) in PA14 wild-type strain [1]. In the nfxB177 mutant strain, gentamicin MIC decreased from 0.5 μg/ml to 0.125 μg/ml (4-fold reduction) with dequalinium chloride [1]. Conversely, ciprofloxacin MIC increased from 0.064 μg/ml to 0.75 μg/ml (11.7-fold increase) with dequalinium chloride in PA14, indicating antibiotic-specific modulation effects [1].

Antibiotic Resistance Pseudomonas aeruginosa Adjuvant Therapy

Dequalinium Chloride Plus Benzalkonium Chloride vs. Placebo: Quantified Plaque Reduction Efficacy

In a double-blind, placebo-controlled clinical study (n=116) evaluating the plaque-reducing effect of a dequalinium chloride and benzalkonium chloride combination mouthrinse (Dequonal), the active treatment achieved a mean plaque reduction of 42.6 percentage points as measured by the Approximal Plaque Index (API) after three weeks of treatment [1]. The placebo group achieved a mean plaque reduction of 29.3 percentage points over the same period [1]. The difference between treatment groups was statistically significant (p<0.001, Wilcoxon rank test) [1].

Dental Plaque Gingivitis Oral Hygiene

Evazol (Dequalinium Chloride CAS 522-51-0) Evidence-Backed Research and Industrial Application Scenarios


Vaginal Antiseptic Research: Non-Antibiotic Bacterial Vaginosis Intervention

Based on head-to-head clinical trial data demonstrating non-inferiority to metronidazole with 21.1 percentage point superior patient tolerability (60% vs 38.9% 'very good' rating), dequalinium chloride is positioned for research applications investigating non-antibiotic alternatives for bacterial vaginosis treatment [7][5]. The compound's demonstrated activity against Atopobium vaginae at MICs similar to clindamycin and lower than metronidazole (MIC range <0.0625-2 μg/ml) supports its use in susceptibility testing and mechanism-of-action studies involving BV-associated anaerobes [3].

Oral Antiseptic and Periodontal Pathogen Control

Given clinical evidence showing 0.25% dequalinium chloride achieves a 20% lower detection rate of Gardnerella vaginalis and Atopobium vaginae compared to 0.2% chlorhexidine, with periodontal status indices improving 1.2-1.6 times, dequalinium chloride is appropriate for oral antiseptic research targeting these specific cross-infection pathogens [7]. The combination formulation with benzalkonium chloride demonstrates quantified plaque reduction of 42.6 percentage points versus 29.3 percentage points for placebo (p<0.001), supporting dental/oral hygiene product development applications [5].

Antimicrobial Resistance Research: Antibiotic Adjuvant Studies

Based on in vitro data showing dequalinium chloride (10 μg/ml) reduces gentamicin MIC against P. aeruginosa PA14 from 2 μg/ml to 0.19 μg/ml (10.5-fold reduction) and reduces tobramycin MIC from 1 μg/ml to 0.5 μg/ml (2-fold reduction), dequalinium chloride is suitable for research investigating antibiotic-sparing strategies and adjuvant therapies against resistant Gram-negative pathogens [7]. The antibiotic-specific modulation effects (including MIC increases for ciprofloxacin) support mechanistic studies on bacterial membrane permeability and efflux pump interactions [7].

Topical Antifungal Comparative Efficacy Research

RCT data establishing that dequalinium chloride 10 mg vaginal tablets achieve comparable clinical response to clotrimazole 100 mg (OR at C2: 0.99, 95% CI 0.69-1.43, p=0.985) but with 31.9 percentage point higher culture positivity at 10-day follow-up (65.7% vs 33.8%) positions dequalinium chloride as a valuable comparator compound for antifungal research [7]. This differential symptomatic-versus-mycological efficacy profile supports investigation of treatment endpoints, recurrence mechanisms, and host-pathogen interactions in candidiasis models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.